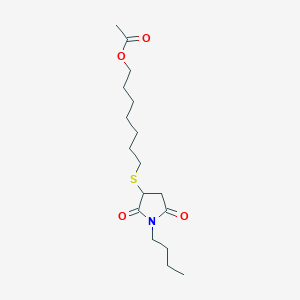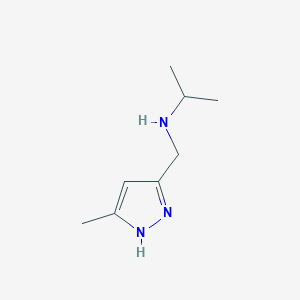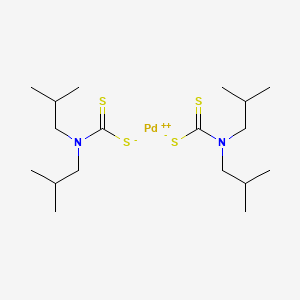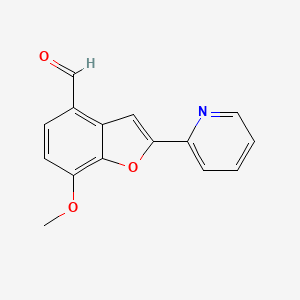
5-(3,4-Dichlorophenyl)-2-oxo-N-propyl-3-oxazolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4-Dichlorophenyl)-2-oxo-N-propyloxazolidine-3-carboxamide is a synthetic organic compound that belongs to the class of oxazolidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of the dichlorophenyl group in its structure enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dichlorophenyl)-2-oxo-N-propyloxazolidine-3-carboxamide typically involves the reaction of 3,4-dichlorophenyl isocyanate with N-propyl oxazolidine-3-carboxylic acid. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dichlorophenyl)-2-oxo-N-propyloxazolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Oxazolidinone derivatives with enhanced biological activity.
Reduction: Amine derivatives that can be further functionalized.
Scientific Research Applications
5-(3,4-Dichlorophenyl)-2-oxo-N-propyloxazolidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(3,4-Dichlorophenyl)-2-oxo-N-propyloxazolidine-3-carboxamide involves its interaction with specific molecular targets in the body. The compound binds to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-(3,4-Dichlorophenyl)-2-oxo-N-methyloxazolidine-3-carboxamide
- 5-(3,4-Dichlorophenyl)-2-oxo-N-ethyloxazolidine-3-carboxamide
- 5-(3,4-Dichlorophenyl)-2-oxo-N-butyl-oxazolidine-3-carboxamide
Uniqueness
5-(3,4-Dichlorophenyl)-2-oxo-N-propyloxazolidine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group enhances its lipophilicity, potentially improving its bioavailability and efficacy compared to similar compounds.
Properties
CAS No. |
34725-09-2 |
|---|---|
Molecular Formula |
C13H14Cl2N2O3 |
Molecular Weight |
317.16 g/mol |
IUPAC Name |
5-(3,4-dichlorophenyl)-2-oxo-N-propyl-1,3-oxazolidine-3-carboxamide |
InChI |
InChI=1S/C13H14Cl2N2O3/c1-2-5-16-12(18)17-7-11(20-13(17)19)8-3-4-9(14)10(15)6-8/h3-4,6,11H,2,5,7H2,1H3,(H,16,18) |
InChI Key |
MZLSZOAIBLYCQU-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)N1CC(OC1=O)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Difluoromethoxy)benzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12886373.png)
![2-{[(5-Methoxyfuran-2-yl)methyl]sulfanyl}ethan-1-ol](/img/structure/B12886381.png)
![4-[2-(4-Bromophenyl)-1,3-oxazol-5-yl]aniline](/img/structure/B12886392.png)


![N-[amino(phenyl)methylidene]-5-ethoxy-2-phenyl-1,3-oxazole-4-carboxamide](/img/structure/B12886403.png)


![2-{[(3S)-Oxolan-3-yl]oxy}aniline](/img/structure/B12886425.png)




